5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole: is a heterocyclic compound that features a furan ring and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with 3,4,5-trimethoxybenzoyl chloride under acidic conditions to form the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while substitution could introduce various alkyl or aryl groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
The compound has shown potential in biological applications, particularly as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for further drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole exerts its effects involves its interaction with various molecular targets. For instance, in its antimicrobial action, the compound disrupts bacterial cell membranes and inhibits essential enzymes. In cancer cells, it may inhibit key signaling pathways, leading to reduced cell proliferation and induced apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-1,2,4-oxadiazole: Lacks the trimethoxyphenyl group, which may reduce its biological activity.
3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole: Lacks the furan ring, which may affect its chemical reactivity and stability.
Uniqueness
The presence of both the furan and trimethoxyphenyl groups in 5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole provides a unique combination of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-18-11-7-9(8-12(19-2)13(11)20-3)14-16-15(22-17-14)10-5-4-6-21-10/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDKXLQSEZFEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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